2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl-

Lipophilicity Membrane permeability SAR

2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl- (CAS 646517-42-2) is a fully synthetic thiophenone derivative with the molecular formula C₁₄H₂₄O₂S and a molecular weight of 256.41 g/mol. The compound belongs to the 2(5H)-thiophenone class, a family of sulfur-containing five-membered heterocycles that have been investigated as quorum sensing (QS) inhibitors and antibiofilm agents, structurally analogous to the naturally occurring brominated furanones from the marine alga Delisea pulchra.

Molecular Formula C14H24O2S
Molecular Weight 256.41 g/mol
CAS No. 646517-42-2
Cat. No. B12604818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl-
CAS646517-42-2
Molecular FormulaC14H24O2S
Molecular Weight256.41 g/mol
Structural Identifiers
SMILESCCCCCCCCC1(C(=CC(=O)S1)OC)C
InChIInChI=1S/C14H24O2S/c1-4-5-6-7-8-9-10-14(2)12(16-3)11-13(15)17-14/h11H,4-10H2,1-3H3
InChIKeyHAUPEVHDQIJFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl- (CAS 646517-42-2): Structural Identity and Class Context for Procurement


2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl- (CAS 646517-42-2) is a fully synthetic thiophenone derivative with the molecular formula C₁₄H₂₄O₂S and a molecular weight of 256.41 g/mol [1]. The compound belongs to the 2(5H)-thiophenone class, a family of sulfur-containing five-membered heterocycles that have been investigated as quorum sensing (QS) inhibitors and antibiofilm agents, structurally analogous to the naturally occurring brominated furanones from the marine alga Delisea pulchra [2]. Thiophenones are distinguished from their furanone counterparts by the substitution of a ring sulfur atom for oxygen, a modification that has been associated with enhanced biofilm inhibition and reduced cytotoxicity in several bacterial models [2].

Why Generic Substitution of 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl- with Uncharacterized Thiophenone Analogs Carries Selection Risk


The 2(5H)-thiophenone scaffold exhibits pronounced structure-activity relationships (SAR) wherein seemingly minor modifications to the substitution pattern can abolish or invert biological activity [1]. For instance, within the thiophenone class, compounds bearing methyl groups at both the 3- and 4-positions have been reported to show no detectable quorum sensing inhibitory activity, whereas closely related substitution patterns retain potency [1]. The 4-methoxy-5-methyl-5-octyl substitution pattern of CAS 646517-42-2 is structurally distinct from the halogenated thiophenones (e.g., brominated or chlorinated derivatives) that dominate the published literature, and from analogs with shorter alkyl chains (e.g., 5-hexyl or 5-phenylmethyl variants) . Without compound-specific validation, interchange with a generic 'thiophenone' risks selecting a molecule with uncharacterized potency, selectivity, or physicochemical properties that may not recapitulate the intended biological or material performance.

Quantitative Differentiation Evidence for 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl- (CAS 646517-42-2)


Extended C8 Alkyl Chain at the 5-Position: Predicted Lipophilicity Advantage Over Shorter-Chain Analogs

The 5-octyl substituent of CAS 646517-42-2 confers a computed XLogP3-AA value of 4.6, substantially higher than the 5-hexyl analog (CAS 646517-43-3, XLogP3-AA estimated at approximately 3.5 based on two fewer methylene units) and dramatically higher than unsubstituted or short-chain thiophenones [1]. In the context of quorum sensing inhibitor design, increased lipophilicity has been associated with enhanced membrane partitioning and potentially improved access to intracellular QS receptor targets, although direct comparative membrane permeability data for this specific compound are not available in the published literature [2]. The 8-carbon rotatable bonds in the octyl chain also impart significant conformational flexibility that may influence target engagement kinetics relative to more rigid analogs.

Lipophilicity Membrane permeability SAR Drug design

4-Methoxy Substitution: Hydrogen Bond Acceptor Profile Differentiated from 4-Hydroxy Thiophenone Analogs

CAS 646517-42-2 features a 4-methoxy group (-OCH₃), distinguishing it from the more polar 4-hydroxy analog (5R)-4-hydroxy-5-methyl-5-octylthiophen-2-one (CAS 845877-55-6) [1]. This substitution eliminates the hydrogen bond donor (HBD) capacity at the 4-position: the methoxy compound has an HBD count of 0 versus 1 for the 4-hydroxy analog [1]. In drug design, reducing HBD count is a well-established strategy for improving passive membrane permeability and oral bioavailability, as articulated in Lipinski's Rule of Five [2]. The methoxy group retains hydrogen bond acceptor (HBA) functionality (HBA count = 3 for both compounds) while being less susceptible to Phase II metabolic conjugation (glucuronidation/sulfation) than the free hydroxyl [2].

Hydrogen bonding Metabolic stability Prodrug design QSAR

Thiophenone Core vs. Furanone Core: Class-Level Biofilm Inhibition and Cytotoxicity Advantage

In a direct comparative study by Lönn-Stensrud et al. (2012), synthetic thiophenones (as a class) were demonstrated to be more effective than the corresponding furanone in inhibiting biofilm formation by Staphylococcus epidermidis, both in the presence and absence of albumin [1]. The thiophenones also showed greater inhibition of bacterial communication and were less cytotoxic than the furanone comparator [1]. While this study tested specific thiophenone derivatives (not CAS 646517-42-2), the sulfur-for-oxygen substitution in the heterocyclic core is a shared structural feature of all thiophenones, including CAS 646517-42-2. Separately, the Benneche et al. (2011) study of 18 thiophenones against Vibrio harveyi BB120 reported BIC₅₀ values as low as ≤5 µM for several derivatives, with biofilm reduction capacity exceeding planktonic growth inhibition for nearly all effective compounds [2].

Biofilm inhibition Quorum sensing Cytotoxicity Staphylococcus epidermidis

Absence of Halogen Substituents: Differentiated Environmental Fate and Ecotoxicity Profile from Halogenated Thiophenones

The majority of published thiophenone quorum sensing inhibitors are halogenated (brominated or chlorinated) derivatives, deliberately designed to mimic natural bromofuranones [1]. CAS 646517-42-2 contains no halogen atoms, distinguishing it fundamentally from these compounds. An environmental fate assessment of thiophenone QS inhibitors identified that halogenated thiophenones may pose ecotoxicological risks to certain aquatic organisms, and that QSAR-based biodegradability predictions significantly underestimated actual environmental persistence [1][2]. Non-halogenated thiophenones, by structural inference, are predicted to have: (a) lower environmental persistence due to the absence of stable carbon-halogen bonds, (b) reduced bioaccumulation potential, and (c) more favorable biodegradation profiles [2]. While no direct biodegradation data exist for CAS 646517-42-2, the structural absence of halogens is a verifiable and quantifiable differentiation parameter (halogen count = 0 vs. 1-3 for brominated/chlorinated literature compounds).

Environmental fate Ecotoxicity Biodegradability Green chemistry

Recommended Application Scenarios for 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-octyl- Based on Quantitative Differentiation Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies of Non-Halogenated Quorum Sensing Inhibitors

CAS 646517-42-2 is best positioned as a core scaffold for systematic SAR exploration of non-halogenated thiophenone QS inhibitors. Its extended C8 alkyl chain (XLogP3-AA = 4.6) provides a lipophilic anchor that can be varied systematically (e.g., to C6, C10, C12) to probe the relationship between chain length and membrane partitioning or target engagement. The 4-methoxy group eliminates the hydrogen bond donor present in 4-hydroxy analogs, simplifying interpretation of permeability and metabolic stability data [1]. Researchers should prioritize this compound when building a compound library designed to decouple lipophilicity from hydrogen bonding capacity in thiophenone QS inhibitor design.

Preferred Non-Halogenated Probe for Ecotoxicological Benchmarking of Thiophenone-Based Biofilm Inhibitors

Given the documented ecotoxicity concerns associated with halogenated thiophenones, CAS 646517-42-2 can serve as a non-halogenated reference compound in environmental fate comparative studies [1]. Its halogen count of zero and moderate computed lipophilicity make it a suitable baseline for assessing the incremental ecotoxicological burden introduced by halogen substitution in otherwise structurally similar thiophenones. This application is particularly relevant for academic groups and industrial R&D programs developing antifouling coatings or aquaculture treatments where regulatory pressure to eliminate persistent organic pollutants is intensifying.

Negative Control or Selectivity Counter-Screen in Thiophenone QS Inhibitor Profiling Panels

The SAR finding that thiophenones with methyl substitution at both the 3- and 4-positions lose QS inhibitory activity provides a rationale for using appropriately substituted thiophenones as negative controls in screening cascades [1]. CAS 646517-42-2, with a 4-methoxy (rather than 4-hydroxy) group and a 5-methyl substituent, occupies a distinct region of chemical space that may help define the structural boundaries of QS inhibitory activity. Its inclusion in screening panels alongside potent halogenated thiophenones can help establish selectivity windows and confirm that observed phenotypes are mechanism-specific rather than artifacts of thiophenone-related cytotoxicity.

Building Block for Late-Stage Functionalization via the 3-Position

The unsubstituted 3-position of CAS 646517-42-2 offers a synthetic handle for late-stage diversification (e.g., electrophilic aromatic substitution, halogenation, cross-coupling) without perturbing the established 4-methoxy-5-methyl-5-octyl pharmacophore [1]. This contrasts with more densely substituted thiophenone analogs where all ring positions are occupied. For medicinal chemistry groups seeking to rapidly generate analog libraries around a validated thiophenone core, this compound provides a chemically accessible entry point for parallel synthesis.

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